BenchChemオンラインストアへようこそ!

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

E-selectin competitive inhibition neoglycolipid assay

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc (CAS 153088-71-2), also designated 3'-sulfated Lewis A (SuLeᵃ), is a branched amino trisaccharide comprising N-acetylglucosamine substituted with an α1-4-linked fucose and a β1-3-linked 3-O-sulfated galactose. It embodies the minimal selectin-binding epitope, recognized by both E-selectin and L-selectin, and has been validated as an oncofetal biomarker for high-risk metaplasia and cancer throughout the gastrointestinal foregut.

Molecular Formula C21H36NNaO18S
Molecular Weight 609.6 g/mol
CAS No. 153088-71-2
Cat. No. B116410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
CAS153088-71-2
Molecular FormulaC21H36NNaO18S
Molecular Weight609.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
InChIInChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1
InChIKeyABZKLZZRLAPTDK-JGMUFZQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc (3'-Sulfated Lewis A): Procurement-Relevant Definition and Selectin Ligand Classification


alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc (CAS 153088-71-2), also designated 3'-sulfated Lewis A (SuLeᵃ), is a branched amino trisaccharide comprising N-acetylglucosamine substituted with an α1-4-linked fucose and a β1-3-linked 3-O-sulfated galactose [1]. It embodies the minimal selectin-binding epitope, recognized by both E-selectin and L-selectin, and has been validated as an oncofetal biomarker for high-risk metaplasia and cancer throughout the gastrointestinal foregut .

The 3'-Sulfation Molecular Switch: Why Generic Lewis A or Sialyl Lewis A Cannot Replace alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc


The 3'-sulfate ester on the terminal galactose is the decisive molecular determinant that distinguishes this compound from unsulfated Lewis A (Leᵃ) and sialyl Lewis A (sLeᵃ). In E-selectin competitive inhibition experiments, the sulfated Leᵃ pentasaccharide (containing the target trisaccharide as its core epitope) was 15- to 45-fold more potent than the widely deployed sialyl Lewis X trisaccharide inhibitor [1]. For L-selectin, paucivalent (predominantly di- and tetrameric) human L-selectin-IgG-Fc chimera bound exclusively to immobilized sulfated Leᵃ, with no detectable binding to sialyl Leᵃ up to 100 pmol per well [2]. These data establish that substituting the sulfate with a hydroxyl (Leᵃ) or a sialic acid (sLeᵃ) ablates or severely diminishes selectin recognition, precluding generic in-class interchange.

Quantitative Differentiation Evidence for alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc vs Closest Analogs


E-Selectin Inhibitory Potency: 15- to 45-Fold Superiority of 3'-Sulfated Leᵃ Over the Standard Sialyl Leˣ Trisaccharide Inhibitor

In competitive inhibition assays employing immobilized lipid-linked sialyl-Leᵃ, sulfated-Leᵃ, or sialyl-Leˣ pentasaccharides as adhesion substrates, the sulfated Leᵃ pentasaccharide (which incorporates the target trisaccharide as its minimal recognition unit) exhibited 45-fold, 35-fold, and 15-fold greater inhibitory activity, respectively, than the reference sialyl-Leˣ trisaccharide — the most commonly employed E-selectin inhibitor [1].

E-selectin competitive inhibition neoglycolipid assay

L-Selectin Binding Exclusivity: Paucivalent L-Selectin Detects Only 3'-Sulfated Leᵃ, Not Sialyl Leᵃ

In microwell binding assays using paucivalent human L-selectin-IgG-Fc chimera (predominantly dimeric and tetrameric), immobilized sulfated Leᵃ neoglycolipids (up to 100 pmol/well) gave strong, detectable binding signals, whereas identically presented sialyl Leᵃ neoglycolipids yielded no detectable binding. Inhibition experiments confirmed that paucivalent L-selectin binding to sulfated Leᵃ was blocked only by soluble sulfated Leᵃ ligand, not by sialyl Leᵃ [1].

L-selectin valency-dependent binding neoglycolipid microwell assay

Conformational Invariance: 3'-Sulfation Introduces No Detectable Structural Perturbation Relative to Unsulfated Lewis A

NMR-derived nuclear Overhauser effects (NOE) and interglycosidic ³J_C,H coupling constants, combined with 500-ps molecular dynamics simulations in explicit water, revealed that the three-dimensional structure of 3'-sulfated Lewis A trisaccharide is indistinguishable from that of unsulfated Lewis A. All experimentally and theoretically derived conformational parameters were in excellent agreement for both molecules, demonstrating a single rigid conformer with negligible torsional fluctuations around the glycosidic linkages [1].

NMR spectroscopy molecular dynamics trisaccharide conformation

Differential Metabolic Stability: 3'-Sulfo-Leᵃ Resists Arylsulfatase A Hydrolysis Unlike 3'-Sulfo-Leˣ

In a biosynthetic remodeling system employing recombinant βGal-3-O-sulfotransferase (GP3ST) and a panel of α1,3/1,4-fucosyltransferases, the 3'-sulfated Leᵃ (type 1 chain) epitope was found to be resistant to hydrolysis by arylsulfatase A, a lysosomal sulfatase, whereas the isomeric 3'-sulfated Leˣ (type 2 chain) epitope was efficiently desulfated by the same enzyme [1]. Additionally, the substrate specificity of the fucosyltransferases for the 3'-sulfated acceptor was considerably different from that for non-substituted and 3'-sialylated acceptors [1].

arylsulfatase A metabolic stability biosynthetic remodeling

In Vivo Efficacy: 62.5% Reduction of Ischemia-Reperfusion-Induced Pulmonary Vascular Leakage

In a blood-perfused rat lung model subjected to 60 min of warm ischemia followed by 90 min of reperfusion, administration of 200 µg of 3'-sulfated Lewis A pentasaccharide (SuLa) significantly attenuated the ischemia-induced increase in the filtration coefficient (K_fc), a measure of pulmonary microvascular permeability: K_fc increased by only 30 ± 5% in SuLa-treated lungs versus 80 ± 8% in saline-treated controls (P < 0.001), representing a 62.5% reduction. Additionally, lung myeloperoxidase (MPO) activity and polymorphonuclear neutrophil (PMN) adhesion to stimulated HUVEC were reduced by SuLa [1].

ischemia-reperfusion injury lung filtration coefficient in vivo rat model

High-Value Application Scenarios for alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc Based on Quantitative Evidence


E-Selectin Inhibitor Screening Reference Standard (Glycomimetic Drug Discovery)

Utilize this compound as a high-affinity positive control in E-selectin competitive inhibition assays. With a 15- to 45-fold potency advantage over the standard sialyl Lewis X trisaccharide inhibitor [1], it establishes a stringent potency benchmark for hit triage, ensuring that only compounds with meaningful E-selectin antagonism progress to lead optimization.

L-Selectin Paucivalent Binding Assay Probe (Leukocyte Adhesion Biology)

Employ the compound as the immobilized ligand of choice for paucivalent L-selectin binding studies. Because paucivalent L-selectin binds exclusively to 3'-sulfated Leᵃ and not to sialylated analogs [1], this probe uniquely enables investigation of the low-avidity L-selectin interactions that predominate on resting leukocytes.

In Vivo Selectin-Blockade Positive Control (Ischemia-Reperfusion Pharmacology)

Deploy this compound as a validated in vivo reference agent in rodent ischemia-reperfusion models. The documented 62.5% attenuation of pulmonary vascular permeability increase, with concomitant reductions in PMN sequestration and MPO activity [1], provides a benchmark for evaluating the efficacy of novel selectin antagonists in acute inflammatory settings.

Metabolic Stability Benchmark in Glycotope Remodeling Studies

Use this compound as a sulfatase-resistant type-1 chain probe in biosynthetic remodeling experiments. Its resistance to arylsulfatase A, in contrast to the susceptible 3'-sulfo-Leˣ isomer [1], enables selective tracking of type-1-chain sulfated epitope persistence and metabolism in cellular systems.

Quote Request

Request a Quote for alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.